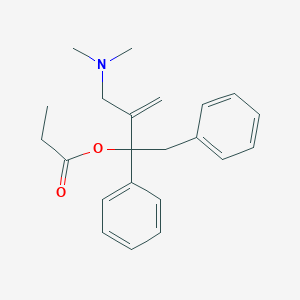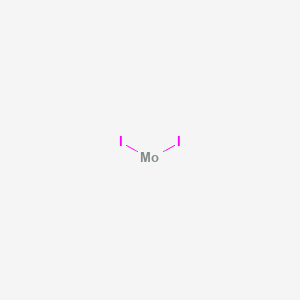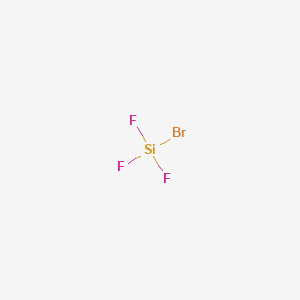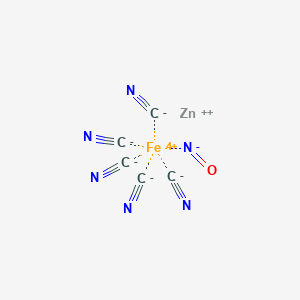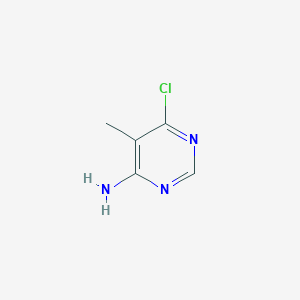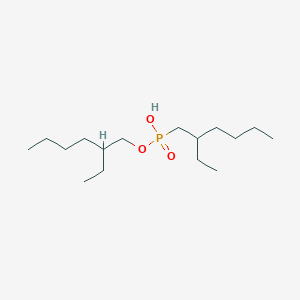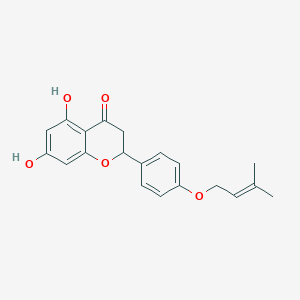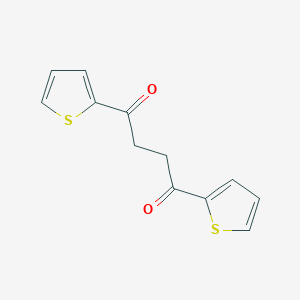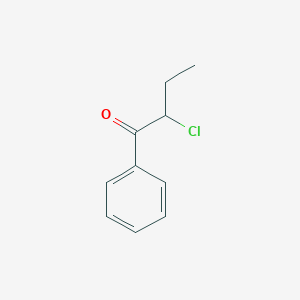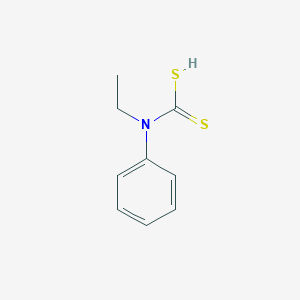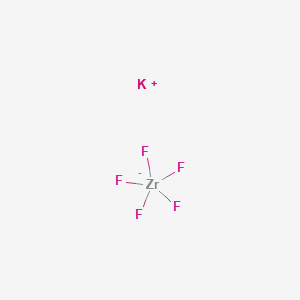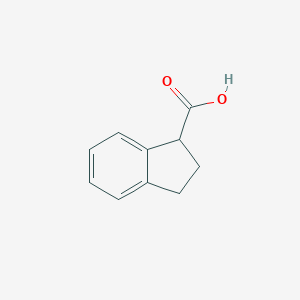![molecular formula C9H10N2O7 B081255 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione CAS No. 14042-38-7](/img/structure/B81255.png)
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione, also known as DAPY, is a pyrimidine derivative that has shown potential as an antiviral agent. It has been extensively studied for its ability to inhibit the reverse transcriptase enzyme of the human immunodeficiency virus (HIV).
Mechanism Of Action
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione inhibits the reverse transcriptase enzyme of HIV by binding to the active site of the enzyme. This prevents the enzyme from converting the viral RNA into DNA, which is necessary for the virus to replicate. 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has a unique binding mode that allows it to interact with both the polymerase and RNase H domains of the enzyme.
Biochemical And Physiological Effects
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has been shown to have low toxicity and high selectivity for the reverse transcriptase enzyme of HIV. It has also been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development as an antiviral agent.
Advantages And Limitations For Lab Experiments
The advantages of using 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione in lab experiments include its high potency against HIV, low toxicity, and good pharmacokinetic properties. However, the limitations include the difficulty in synthesizing 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione and the lack of information on its activity against other viruses.
Future Directions
For the research on 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione include the development of more efficient synthesis methods, the evaluation of its activity against other viruses, and the optimization of its pharmacokinetic properties. 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione may also have potential as a therapeutic agent for other diseases such as cancer and neurological disorders. Further research is needed to fully understand the potential of 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione in these areas.
Conclusion:
In conclusion, 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione is a pyrimidine derivative that has shown potential as an antiviral agent against HIV. It inhibits the reverse transcriptase enzyme of the virus and has low toxicity and good pharmacokinetic properties. Although there are limitations to its use in lab experiments, 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has promising potential for further development as a therapeutic agent for HIV and other diseases.
Synthesis Methods
The synthesis of 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione involves the reaction between 2,4-dioxopyrimidine and 2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexane-4-methanol. The reaction is catalyzed by a strong acid such as sulfuric acid or trifluoroacetic acid. The yield of 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione depends on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has been extensively studied for its antiviral activity against HIV. It has been shown to inhibit the reverse transcriptase enzyme of HIV, which is essential for the replication of the virus. 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione has also been studied for its activity against other viruses such as hepatitis B virus and herpes simplex virus.
properties
CAS RN |
14042-38-7 |
|---|---|
Product Name |
1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione |
Molecular Formula |
C9H10N2O7 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O5/c12-3-4-6-7(16-6)8(15-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,10,13,14) |
InChI Key |
UKUNPMSUMJHIKI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C3C(O3)[C@H](O2)CO |
SMILES |
C1=CN(C(=O)NC1=O)C2C3C(O3)C(O2)CO |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C3C(O3)C(O2)CO |
Other CAS RN |
14042-38-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



